N2-(m-Tolyl)pyridine-2,3-diamine
CAS No.: 176032-17-0
Cat. No.: VC7813624
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176032-17-0 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-N-(3-methylphenyl)pyridine-2,3-diamine |
| Standard InChI | InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15) |
| Standard InChI Key | OWROLTVNXRCEDW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=C(C=CC=N2)N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=C(C=CC=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Bonding
The molecule consists of a pyridine ring fused with two amino groups and an m-tolyl substituent. X-ray crystallographic studies of analogous compounds, such as 5-bromopyridine-2,3-diamine, reveal near-planar geometries with slight deviations due to steric interactions . The pyridine ring exhibits typical aromatic bond lengths (1.33–1.40 Å), while the C–N bonds in the amino groups measure approximately 1.45 Å, consistent with sp³ hybridization .
Spectral Characteristics
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IR Spectroscopy: Key absorption bands include N–H stretching (3340–3446 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .
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NMR: NMR spectra show resonances for aromatic protons (δ 6.4–8.5 ppm), NH groups (δ 5.3–5.8 ppm), and the m-tolyl methyl group (δ 2.2–2.4 ppm) .
Thermodynamic and Electronic Properties
Density functional theory (DFT) calculations predict a boiling point of 373.2°C and a density of 1.191 g/cm³ . The HOMO-LUMO gap, estimated at 4.25 eV for related diaminopyridines, suggests moderate electronic delocalization and potential for charge-transfer applications .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.25 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | 373.2°C (predicted) | |
| Density | 1.191 g/cm³ (predicted) | |
| pKa (amino groups) | ~6.08 (estimated) |
Synthesis and Reaction Pathways
Catalytic Goldberg Reaction
A scalable synthesis involves the Cu(I)-catalyzed coupling of 2-bromopyridine with m-toluidine. Using a CuI/1,10-phenanthroline catalyst (1–3 mol%) in toluene or tert-amyl alcohol, the reaction achieves yields >85% under mild conditions (80–100°C, 8–24 h) . Key steps include:
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Oxidative Addition: Cu(I) activates the C–Br bond of 2-bromopyridine.
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Transmetallation: m-Toluidine coordinates to the Cu center.
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Reductive Elimination: Forms the C–N bond, yielding the diaminopyridine product .
Post-Synthetic Modifications
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Acylation: Reacts with acyl chlorides to form N-protected derivatives (e.g., -methyl--(pyridin-2-yl)acetamide) .
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Coordination Chemistry: Acts as a tridentate ligand for transition metals (e.g., Pd(II), Cu(II)), forming complexes with applications in catalysis and bioimaging .
Table 2: Optimization of Goldberg Reaction Conditions
Applications in Medicinal Chemistry and Materials Science
Anticancer Agents
Pd(II) complexes derived from N2-(m-Tolyl)pyridine-2,3-diamine exhibit potent activity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC values comparable to cisplatin (20–25 µM) . Mechanistic studies suggest apoptosis induction via tyrosine kinase inhibition .
Coordination Polymers
The compound’s ability to form hydrogen bonds (N–H···N) and π-stacking interactions enables the design of metal-organic frameworks (MOFs) with high surface areas (>1000 m²/g) for gas storage .
Fluorescent Probes
Functionalization with electron-withdrawing groups (e.g., –NO, –CN) yields derivatives with tunable emission (λ = 450–600 nm), useful in bioimaging and sensor technologies .
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